![molecular formula C19H20N4O4S3 B2569301 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 307324-35-2](/img/structure/B2569301.png)
2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
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Description
2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O4S3 and its molecular weight is 464.57. The purity is usually 95%.
BenchChem offers high-quality 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Research has shown that this compound possesses potential anticancer activity. It inhibits specific enzymes involved in cancer cell growth and proliferation, making it a promising candidate for cancer therapy .
- The compound’s anti-inflammatory properties have been investigated. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
- Studies suggest that this compound exhibits antibacterial and antifungal effects. Researchers have explored its potential as a novel antimicrobial agent .
- Preliminary research indicates that it might have neuroprotective properties. Investigations are ongoing to understand its impact on neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- The compound’s effects on cardiovascular health have been studied. It may influence blood vessel function and could be relevant for managing hypertension or preventing cardiovascular diseases .
- Researchers have explored its role in metabolic disorders such as diabetes. It may affect glucose metabolism and insulin sensitivity .
- Due to its unique chemical structure, scientists have investigated its potential as a drug carrier or part of drug delivery systems. Its solubility and stability properties are of interest .
- Computational studies have utilized this compound for molecular modeling and drug design. Its interactions with target proteins provide insights for designing new therapeutic agents .
Anticancer Properties
Anti-Inflammatory Effects
Antibacterial and Antifungal Activity
Neuroprotective Potential
Cardiovascular Applications
Metabolic Disorders
Drug Delivery Systems
Molecular Modeling and Drug Design
properties
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S3/c1-4-9-23-18(25)16-11(2)12(3)29-17(16)22-19(23)28-10-15(24)21-13-5-7-14(8-6-13)30(20,26)27/h4-8H,1,9-10H2,2-3H3,(H,21,24)(H2,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJHKPAAIUSZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide |
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